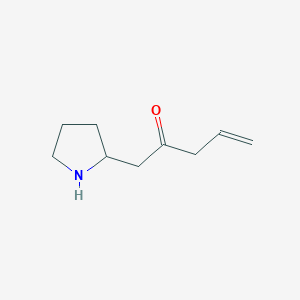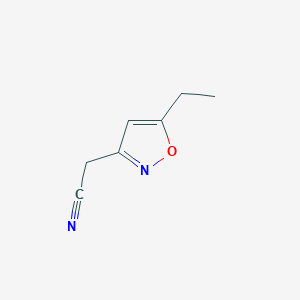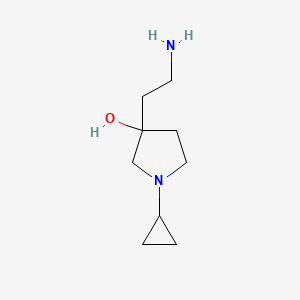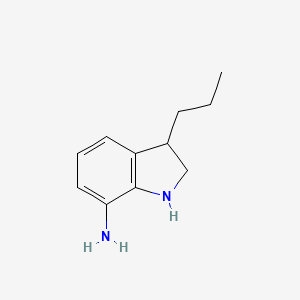
2-Amino-1-(pyridin-2-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is an organic compound with a molecular formula of C8H12N2O2 It is a derivative of propane-1,3-diol with an amino group and a pyridinyl group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method involves the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(pyridin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds, resulting in a diverse array of products.
Applications De Recherche Scientifique
2-Amino-1-(pyridin-2-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(pyridin-2-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridinyl group can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-propanediol: This compound lacks the pyridinyl group and has different chemical and biological properties.
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar in structure but with an additional hydroxymethyl group, leading to different reactivity and applications.
Pyridine derivatives: Compounds with similar pyridinyl groups but different substituents on the carbon chain.
Uniqueness
2-Amino-1-(pyridin-2-yl)propane-1,3-diol is unique due to the presence of both an amino group and a pyridinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-amino-1-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H12N2O2/c9-6(5-11)8(12)7-3-1-2-4-10-7/h1-4,6,8,11-12H,5,9H2 |
Clé InChI |
XAHKBXXOJJUZQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13204357.png)
![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
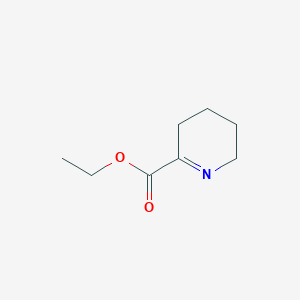

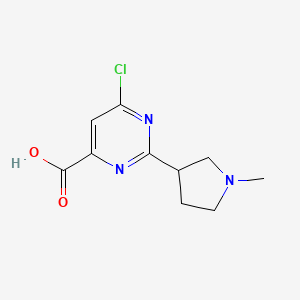
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
